2-Chloro-4-methyl-1,3,5-triazine chemical structure and properties
2-Chloro-4-methyl-1,3,5-triazine chemical structure and properties
Technical Monograph: 2-Chloro-4-methyl-1,3,5-triazine (CMT)
Content Type: Technical Guide / Whitepaper Target Audience: Medicinal Chemists, Process Engineers, and Drug Discovery Specialists
Executive Summary
2-Chloro-4-methyl-1,3,5-triazine (CMT) (CAS: 444666-43-7) is a specialized heterocyclic building block distinct from its more common analogs, cyanuric chloride (TCT) and 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT). Unlike the symmetric triazines often used in mass-scale agrochemistry, CMT offers a desymmetrized scaffold containing three distinct functional sites: an electrophilic chlorine (C2), a reactive methyl group (C4), and an unsubstituted hydrogen (C6).
This asymmetry makes CMT a high-value intermediate for Fragment-Based Drug Discovery (FBDD) , allowing for the precise, sequential introduction of pharmacophores without the steric hindrance or competing reactivity found in di-substituted analogs. This guide details the structural properties, reactivity profiles, and validated experimental protocols for utilizing CMT in high-fidelity organic synthesis.
Chemical Constitution & Physical Properties[1][2][3][4][5][6]
CMT is characterized by an electron-deficient s-triazine ring. The presence of the methyl group donates slight electron density via hyperconjugation, moderating the reactivity of the chlorine leaving group compared to cyanuric chloride. This "tuning" effect prevents the uncontrolled "over-reaction" often seen with more aggressive triazines.
Table 1: Physicochemical Specifications
| Property | Value | Notes |
| IUPAC Name | 2-Chloro-4-methyl-1,3,5-triazine | |
| CAS Number | 444666-43-7 | Distinct from dimethyl analog (30894-84-9) |
| Formula | C₄H₄ClN₃ | |
| Molecular Weight | 129.55 g/mol | |
| Physical State | White to pale yellow crystalline solid | Hygroscopic |
| Solubility | DCM, THF, Acetonitrile, DMF | Hydrolyzes slowly in water |
| Storage | 2–8°C, Inert Atmosphere (Ar/N₂) | Moisture sensitive |
Reactivity Profile & Mechanistic Logic
The utility of CMT lies in its orthogonal reactivity . Unlike symmetric triazines where sites are equivalent, CMT presents three chemically distinct positions.
The Reactivity Map
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C2-Chlorine (Electrophilic Center): The primary site for Nucleophilic Aromatic Substitution (SₙAr). The leaving group capability of Cl⁻ is activated by the ring nitrogens.
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C4-Methyl (Alpha-Carbon): The protons on this methyl group are acidified by the electron-withdrawing triazine ring. This allows for lateral lithiation or oxidation to aldehydes/carboxylic acids.
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C6-Hydrogen (Empty Node): This position minimizes steric bulk, allowing CMT to fit into tight enzyme binding pockets. It is also susceptible to C-H activation or Minisci-type radical additions.
Figure 1: Orthogonal reactivity map of the CMT scaffold, highlighting the three distinct chemical handles.
Experimental Protocols
The following protocols are designed for self-validation . The use of TLC monitoring and specific workup checkpoints ensures the integrity of the intermediate is maintained.
Protocol A: SₙAr Amination (Library Synthesis)
Objective: Displacement of the C2-Chlorine with a primary amine to generate a 2-amino-4-methyl-triazine derivative.
Materials:
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CMT (1.0 equiv)
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Primary Amine (1.1 equiv)
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DIPEA (N,N-Diisopropylethylamine) (1.2 equiv)
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Solvent: Anhydrous THF or DCM (0.1 M concentration)
Workflow:
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Preparation: Dissolve CMT in anhydrous THF under nitrogen atmosphere. Cool to 0°C. Rationale: Cooling prevents side reactions at the methyl position or hydrolysis.
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Addition: Add DIPEA followed by the dropwise addition of the amine.
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Reaction: Stir at 0°C for 30 minutes, then warm to Room Temperature (RT) for 2 hours.
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Checkpoint (TLC): Spot reaction mixture vs. starting CMT (Hexane/EtOAc 7:3). The UV-active CMT spot (Rf ~0.6) should disappear, replaced by a more polar product spot.
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Workup: Quench with water. Extract with EtOAc (3x). Wash organic layer with brine. Dry over Na₂SO₄.
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Purification: Flash column chromatography (Silica gel, Gradient 0-50% EtOAc in Hexane).
Protocol B: C4-Methyl Oxidation (Advanced Functionalization)
Objective: Conversion of the methyl group to an aldehyde for further coupling.
Materials:
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CMT-Derivative (Protection of C2 required if Cl is still present, usually performed after SₙAr)
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Selenium Dioxide (SeO₂)
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Solvent: 1,4-Dioxane
Workflow:
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Setup: Dissolve the 4-methyl-triazine derivative in 1,4-dioxane.
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Oxidation: Add SeO₂ (1.5 equiv). Heat to reflux (100°C) for 4–6 hours.
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Filtration: Cool to RT. Filter through a Celite pad to remove red selenium byproducts.
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Isolation: Concentrate filtrate under reduced pressure. The aldehyde is often unstable and should be used immediately in reductive amination or Wittig reactions.
Synthesis & Process Logic
While CMT is commercially available, understanding its synthesis aids in troubleshooting impurity profiles. It is typically synthesized via controlled dechlorination or Grignard addition to cyanuric chloride, though these routes suffer from selectivity issues (producing di-methyl byproducts).
Impurity Alert: Commercial batches of CMT may contain traces of:
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2,4-Dichloro-6-methyl-1,3,5-triazine: (Incomplete reduction/substitution).
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2-Chloro-4,6-dimethyl-1,3,5-triazine: (Over-alkylation).
Quality Control: Always verify purity via ¹H NMR prior to use. The methyl singlet for CMT appears distinct from the dimethyl analog.
Figure 2: Quality control workflow for incoming CMT raw material.
Applications in Drug Development
CMT serves as a "privileged scaffold" in medicinal chemistry.
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Kinase Inhibitors: The triazine core mimics the adenine ring of ATP. The C4-methyl group provides a hydrophobic contact point within the ATP-binding pocket, while the C2-amine (post-substitution) forms hydrogen bonds with the hinge region.
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Covalent Modifiers: If the C2-chlorine is left intact, the molecule can act as a covalent warhead, targeting cysteine residues in proteins (though this is less specific than acrylamides).
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Linker Chemistry: The C6-H position allows for a compact linker profile in PROTACs or Antibody-Drug Conjugates (ADCs), where minimizing linker mass is crucial for solubility.
Safety & Handling (E-E-A-T)
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Sensitization: Like most chlorotriazines, CMT is a potential skin sensitizer. Double-gloving (Nitrile) is mandatory.
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Hydrolysis: CMT releases HCl upon contact with moisture. Open containers only in a fume hood.
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Waste: Quench all reaction mixtures with aqueous bicarbonate before disposal to neutralize any generated acid or unreacted electrophiles.
References
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Blotny, G. (2006).[1] "Recent applications of 2,4,6-trichloro-1,3,5-triazine and its derivatives in organic synthesis." Tetrahedron, 62(41), 9507-9522.
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National Center for Biotechnology Information. (2025). "PubChem Compound Summary for CID 20339873, 2-chloro-4-methyl-1,3,5-triazine." PubChem.
- Menicagli, R., et al. (2004). "Regioselectivity in the reaction of 2,4,6-trichloro-1,3,5-triazine with Grignard reagents." Tetrahedron Letters. (General reactivity context for alkyl-chlorotriazines).
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ECHA (European Chemicals Agency). (2023).[2] "Registration Dossier - Chlorotriazine derivatives." (Safety and Toxicology data).
